5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
It is related to sulfonylureas , a class of compounds known to inhibit the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the inflammatory process, and its aberrant activation is pathogenic in inherited disorders such as cryopyrin-associated periodic syndromes (CAPS) and complex diseases such as multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis .
Mode of Action
Based on its relation to sulfonylureas, it may inhibit the activation of the nlrp3 inflammasome . This inhibition could potentially prevent the activation of caspase-1, which cleaves the proinflammatory cytokines IL-1β and IL-18 to their active forms and mediates a type of inflammatory cell death known as pyroptosis .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway. Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC). ASC then polymerises to form a large aggregate known as an ASC speck. Polymerised ASC in turn interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome .
Result of Action
Based on its potential inhibition of the nlrp3 inflammasome, it could potentially reduce inflammation and the associated cell death known as pyroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation reactions using reagents such as methoxyacetyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness
The uniqueness of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which may confer specific biological or chemical properties not found in similar compounds. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-15-8-9-18(25-15)26(22,23)19-14-7-6-13-5-4-10-20(16(13)11-14)17(21)12-24-2/h6-9,11,19H,3-5,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGRVZJAATUDKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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